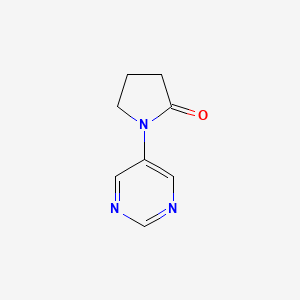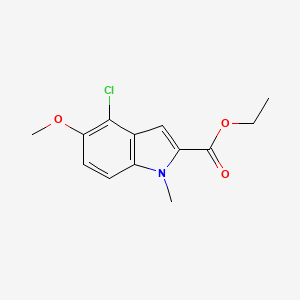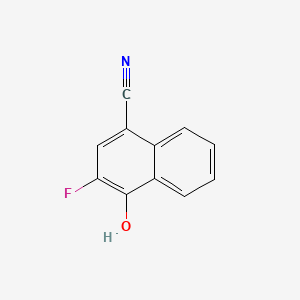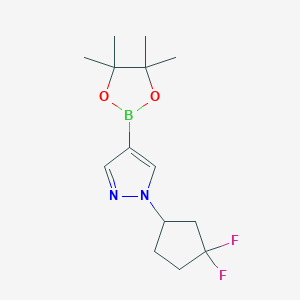
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a chemical compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a difluorocyclopentyl group, a pyrazole ring, and a boronic acid pinacol ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Difluorocyclopentyl Group: The difluorocyclopentyl group can be synthesized through the difluoromethylation of cyclopentane derivatives.
Construction of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The difluorocyclopentyl group and pyrazole ring contribute to the compound’s stability and reactivity, allowing it to modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: A compound with a similar pyrazole ring and difluoromethyl group, used in agrochemical applications.
1-(3,3-Difluorocyclopentyl)ethan-1-amine: A related compound with a difluorocyclopentyl group, used in pharmaceutical research.
Uniqueness
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to its combination of a difluorocyclopentyl group, pyrazole ring, and boronic acid pinacol ester moiety.
Properties
Molecular Formula |
C14H21BF2N2O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
1-(3,3-difluorocyclopentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)10-8-18-19(9-10)11-5-6-14(16,17)7-11/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
VYPBXAYNBWMMAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

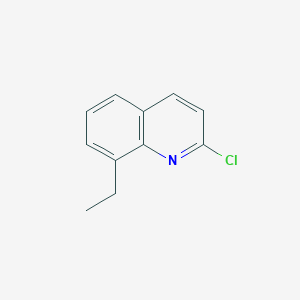
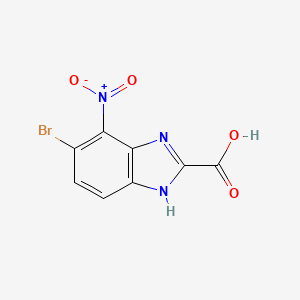

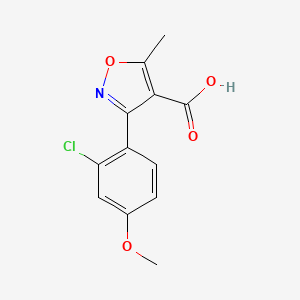


![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
